molecular formula C17H13N3O4S B2759342 2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1207051-53-3

2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2759342
CAS No.: 1207051-53-3
M. Wt: 355.37
InChI Key: VMMNWHSKVOTKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H13N3O4S and its molecular weight is 355.37. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives with similar structural motifs, demonstrated broad-spectrum antitumor activity. These compounds, by inhibiting key enzymes like EGFR-TK and B-RAF kinase, have shown potential against CNS, renal, breast cancer cell lines, and leukemia, presenting a promising area of research for antitumor applications (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

Derivatives of 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide have shown significant antimicrobial activities against various bacterial strains, including Micrococcus luteus, Bacillus cereus, and Escherichia coli, highlighting the potential of similar compounds in antimicrobial research (G. Turan-Zitouni et al., 2007).

Anticonvulsant Activities

C(alpha)-heteroaromatic analogues of alpha-acetamido-N-benzylacetamides, with structures bearing resemblance to the queried compound, exhibited excellent protection against maximal electroshock-induced seizures in mice, rivaling phenytoin. This suggests potential applications in developing new anticonvulsant drugs (H. Kohn et al., 1993).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of benzoxazole and furazan derivatives have been reported, offering insights into methodologies for creating novel heterocyclic compounds with potential biological activities. These studies provide a foundation for the synthesis of complex molecules, including those with the queried structural framework (L. Cecchi et al., 2006).

Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for use as insensitive energetic materials have been synthesized, indicating potential applications in materials science for developing safer energetic compounds (Qiong Yu et al., 2017).

Mechanism of Action

Mode of Action

It’s known that the compound has been used as a luminescent material . This suggests that it may interact with its targets to produce light, possibly through a process known as fluorescence or phosphorescence.

Result of Action

The compound has been used as a luminescent material . This suggests that the molecular and cellular effects of the compound’s action may involve the production of light.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-16(10-25-17-19-12-4-1-2-5-13(12)23-17)18-9-11-8-15(24-20-11)14-6-3-7-22-14/h1-8H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMNWHSKVOTKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.